molecular formula C23H16Na2O7 B1493897 Disodium pamoate monohydrate CAS No. 71607-30-2

Disodium pamoate monohydrate

Cat. No. B1493897
CAS RN: 71607-30-2
M. Wt: 450.3 g/mol
InChI Key: DNQSGXVJKQBSMT-UHFFFAOYSA-L
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Description

Disodium pamoate monohydrate, also known as disodium embonate monohydrate, is a compound with the molecular formula C23H16Na2O7 . It is a derivative of naphthoic acid and is used as a counter ion of a drug compound to increase the solubility of the drug in water . The molecular weight of disodium pamoate monohydrate is 450.3 g/mol .


Molecular Structure Analysis

The IUPAC name for disodium pamoate monohydrate is disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;hydrate . The canonical SMILES representation is C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.O.[Na+].[Na+] .


Physical And Chemical Properties Analysis

Disodium pamoate monohydrate has a molecular weight of 450.3 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . It also has a rotatable bond count of 4 .

Scientific Research Applications

Osteoporosis Treatment in Children

Disodium pamidronate has been investigated for its use in treating children with vertebral osteoporosis. A study found that intravenous disodium pamidronate provided rapid pain relief and significant increments in lumbar spine bone density in children suffering from osteoporosis due to various conditions (Shaw, Boivin, & Crabtree, 2000).

Pulmonary Alveolar Microlithiasis Treatment

Disodium pamidronate has been administered in patients with Pulmonary Alveolar Microlithiasis (PAM), a rare disease with alveolar microliths mainly composed of calcium phosphate. The treatment showed clinical and radiological improvements in patients over extended periods (Ozcelik et al., 2010).

Bone Disorder Diagnosis and Treatment

The solid-state structure of disodium pamidronate indicates its use for the diagnosis and treatment of various bone disorders. The compound shows zwitterionic character and different modes of chelation to sodium, which are important in understanding its therapeutic applications (Vega, Fernández, & Ellena, 2002).

Treatment of Resorptive Bone Disease

Disodium pamidronate is effective in treating conditions characterized by enhanced bone turnover, such as Paget's disease, hypercalcaemia of malignancy, and osteolytic bone metastasis. It specifically inhibits bone resorption without significantly affecting bone growth and mineralization (Fitton & McTavish, 1991).

Analysis in Pharmaceutical Forms

Ion chromatography has been developed for analyzing pamidronate disodium in various pharmaceutical dosage forms. This method is essential for quality control and ensuring the correct dosage in medical applications (Quitasol & Krastins, 1994).

Hyperparathyroidism Management

Disodium pamidronate has been used preoperatively in patients with primary hyperparathyroidism to manage severe hypercalcemia. This usage suggests the compound's role in decreasing hypercalcemia mainly due to increased osteoclast activity (Jansson, Tisell, Lindstedt, & Lundberg, 1991).

Mechanism of Action

Pamoic acid, the parent compound of disodium pamoate monohydrate, has agonist activity for the orphan G protein-coupled receptor GPR35 . By activating this receptor, it can activate ERK and beta-arrestin2, and cause antinociceptive activity .

Safety and Hazards

Disodium pamoate monohydrate should be handled with care. Contact with skin, eyes, and clothing should be avoided. Ingestion and inhalation should also be avoided. Prolonged or repeated exposure can be harmful .

Future Directions

While there is limited information available on the future directions of disodium pamoate monohydrate, it is known that pamoic acid, the parent compound of disodium pamoate monohydrate, has been studied for its agonist activity for the orphan G protein-coupled receptor GPR35 . This suggests potential future research directions in understanding the pharmacological implications of this activity.

properties

IUPAC Name

disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6.2Na.H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;;1H2/q;2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQSGXVJKQBSMT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Na2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7043796
Record name Sodium 4,4'-methanediylbis(3-hydroxynaphthalene-2-carboxylate) hydrate (2:1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium pamoate monohydrate

CAS RN

71607-30-2
Record name Disodium pamoate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071607302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4,4'-methanediylbis(3-hydroxynaphthalene-2-carboxylate) hydrate (2:1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DISODIUM PAMOATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL7OV5621O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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